molecular formula C9H14ClNO2 B3032732 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride CAS No. 41220-23-9

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride

Cat. No. B3032732
CAS RN: 41220-23-9
M. Wt: 203.66 g/mol
InChI Key: LELXXWKTSWWFGD-UHFFFAOYSA-N
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Description

The compound "3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride" is a chemical that belongs to a class of organic compounds containing the furan ring, a heterocyclic structure with oxygen, and a dimethylamino group attached to a propenone backbone. This structure is significant in the field of medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the Vilsmeier–Haak reaction has been employed to synthesize β-substituted furans, which are structurally related to the compound . Another study optimized the synthesis of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, a compound with a similar dimethylamino and propenone functional group, highlighting the importance of such structures in medicinal chemistry . Additionally, a method for preparing 3-dimethylamino-1-heteroaryl-2-propen-1-ones, which shares the core dimethylamino propenone structure, was developed, yielding high-purity compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. X-ray diffraction analysis has been used to determine the structure of key compounds in the synthesis of β-substituted furans . Similarly, the structure of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one was confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The reactivity of compounds with the dimethylamino and furan moieties has been studied, showing that they can undergo various chemical reactions. For example, the Vilsmeier–Haak reaction products can react with CH acids, leading to different derivatives . The synthesized compounds can also serve as intermediates for further chemical transformations, as seen in the synthesis of anticancer drug analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For instance, the polymer derived from a monomer containing the dimethylamino and furan groups exhibited specific UV-Vis absorption peaks and crystallinity, as determined by X-ray diffraction . The solubility and interaction with inorganic acids of such polymers have also been investigated, providing insight into their chemical behavior .

properties

IUPAC Name

3-(dimethylamino)-1-(furan-2-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELXXWKTSWWFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492683
Record name 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41220-23-9
Record name NSC33138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylfuran (13.8 g), dimethylamine hydrochloride (13.3 g), paraformaldehyde (5.0 g) and ethanol (80 ml) acidified with concentrated HCl (1.0 ml) were stirred. Part of this mixture (27 ml) was pumped through the CMR (18 ml/min; 160°-70° C.; 500 kPa;) and the hot product collected in an ice-water cooled flask, to afford pale yellow crystals m.p. 172.5°-173° C. (cf lit.10 m.p. 173°-4° C.) in 13% yield.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
27 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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